molecular formula C12H14BrF3O2 B8177860 4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene

4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8177860
M. Wt: 327.14 g/mol
InChI Key: IGDRMQBZZURBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with a complex structure, characterized by the presence of bromine, isobutoxy, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring precise control of temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield quinones or other oxidized derivatives.

Scientific Research Applications

4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, isobutoxy, and trifluoroethoxy groups can influence its reactivity and binding affinity to different targets. These interactions can lead to changes in the chemical or biological activity of the compound, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene
  • 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
  • (1-Bromo-2,2,2-trifluoroethyl)benzene

Uniqueness

4-Bromo-1-isobutoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity compared to similar compounds. The presence of both isobutoxy and trifluoroethoxy groups can enhance its solubility, stability, and potential interactions with other molecules .

Properties

IUPAC Name

4-bromo-1-(2-methylpropoxy)-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3O2/c1-8(2)6-17-10-4-3-9(13)5-11(10)18-7-12(14,15)16/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDRMQBZZURBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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